molecular formula C15H20N2O2S B5069574 N-(5-tert-butyl-3-isoxazolyl)-5-propyl-3-thiophenecarboxamide

N-(5-tert-butyl-3-isoxazolyl)-5-propyl-3-thiophenecarboxamide

Cat. No.: B5069574
M. Wt: 292.4 g/mol
InChI Key: HIQXCWYMSRAMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-tert-butyl-3-isoxazolyl)-5-propyl-3-thiophenecarboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a tert-butyl group at the 5-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods . The thiophene ring could be formed through a Paal-Knorr synthesis or other methods. The carboxamide group could be introduced through a reaction with an amine .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the functional groups present. The isoxazole ring might undergo reactions at the nitrogen or oxygen atoms, and the thiophene ring might undergo electrophilic aromatic substitution reactions. The carboxamide group could participate in various reactions involving the carbonyl or amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of new synthesis methods .

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-propylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-5-6-11-7-10(9-20-11)14(18)16-13-8-12(19-17-13)15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQXCWYMSRAMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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